molecular formula C27H25O7PS2 B2547183 [bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid CAS No. 82476-21-9

[bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid

Cat. No.: B2547183
CAS No.: 82476-21-9
M. Wt: 556.58
InChI Key: VUIZBBPIODVRGW-UHFFFAOYSA-N
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Description

[bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxybenzenesulfonyl groups and a diphenylphosphinous acid moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with diphenylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • bis(4-methoxybenzylidene)acetone
  • bis(4-methoxyphenyl)methane
  • bis(4-methoxyphenyl)amine

Uniqueness

What sets [bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid apart from these similar compounds is its unique combination of methoxybenzenesulfonyl and diphenylphosphinous acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

bis[(4-methoxyphenyl)sulfonyl]methylidene-hydroxy-diphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25O7PS2/c1-33-21-13-17-25(18-14-21)36(29,30)27(37(31,32)26-19-15-22(34-2)16-20-26)35(28,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIZBBPIODVRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)O)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25O7PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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